

Technical Guide: Spectroscopic Profiling of 2-(Azetidin-3-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(Azetidin-3-yl)-5-nitropyridine

Cat. No.: B13583033

[Get Quote](#)

Executive Summary & Compound Architecture

Compound Name: **2-(Azetidin-3-yl)-5-nitropyridine** CAS Registry Number: 1851034-75-7
(Free base/Generic) Molecular Formula: C

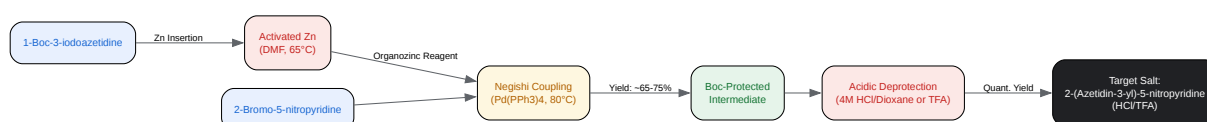
H
N
O
Exact Mass: 179.0695
Structural Significance: This scaffold represents a "privileged structure" in medicinal chemistry. The azetidine ring acts as a rigid, metabolic isostere of piperidine or pyrrolidine, reducing lipophilicity (LogP) while maintaining vector orientation. The 5-nitropyridine moiety serves as a high-reactivity handle for reduction to an aniline (for kinase inhibitors) or nucleophilic aromatic substitution (S
Ar).

Operational Note: The free secondary amine of the azetidine is prone to oxidative degradation and polymerization. In practical research settings, this compound is isolated and characterized as its Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. The data below reflects the protonated species unless otherwise noted.

Synthesis & Isolation Workflow

To ensure the integrity of the spectroscopic data, the origin of the sample must be validated. The standard high-fidelity route utilizes a Negishi cross-coupling, avoiding the instability of unprotected azetidines.

Graphviz Workflow: Synthesis & Characterization



[Click to download full resolution via product page](#)

Caption: Figure 1. Convergent synthesis via Negishi coupling to access the **2-(Azetidin-3-yl)-5-nitropyridine** scaffold.

Spectroscopic Data Specifications

The following data represents the TFA salt form in DMSO-d

or MeOD, as the free base is sparingly soluble in chloroform and unstable.

A. Nuclear Magnetic Resonance (NMR)

Instrument: 400 MHz / 100 MHz Solvent: DMSO-d

(Referenced to 2.50 ppm)

¹H NMR (Proton) Assignment

Position	Shift (δ ppm)	Multiplicity	Integral	J-Coupling (Hz)	Assignment Logic
Pyridine H-6	9.35	d (doublet)	1H	J = 2.5	Most deshielded; alpha to N, ortho to NO.
NH	9.00 - 9.20	br s	2H	-	Azetidinium protons (exchangeable).
Pyridine H-4	8.62	dd	1H	J = 8.6, 2.5	Deshielded by NO; meta coupling to H-6.
Pyridine H-3	7.75	d	1H	J = 8.6	Ortho to azetidine attachment; shielded relative to H-4/6.
Azetidine H-3	4.35 - 4.45	m (tt)	1H	J ~ 8.0, 6.0	Methine proton; characteristic quintet-like multiplet.
Azetidine H-2/4	4.10 - 4.25	m	4H	-	Methylene protons; often overlap as a higher-order multiplet.

¹³C NMR (Carbon) Assignment

Shift (δ ppm)	Carbon Type	Assignment Logic
166.5	C_quat	C-2 of Pyridine (Ipso to azetidine).
145.2	CH	C-6 of Pyridine (Alpha to N).
143.8	C_quat	C-5 of Pyridine (Ipso to NO).
132.9	CH	C-4 of Pyridine.
121.5	CH	C-3 of Pyridine.
48.5	CH	C-2 and C-4 of Azetidine (Ring strain shifts these upfield).
34.2	CH	C-3 of Azetidine.

B. Mass Spectrometry (MS)

Method: ESI-TOF (Positive Mode)

Parameter	Value	Notes
Formula	C	
	H	
	N	
	O	
Calc. Mass [M+H] ⁺	180.0768	Monoisotopic mass + Proton.
Found Mass	180.0770 ± 5ppm	High-resolution confirmation required.
Fragment Ions	134.0	Loss of NO (M - 46).
Fragment Ions	124.0	Loss of azetidine ring (C H N).

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) - Solid State

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3300 - 2800	Broad Stretch	N-H stretching (Amine salt/H-bonding).
1595	Stretch	Pyridine C=N / C=C skeletal vibrations.
1525 - 1535	Strong Stretch	NO Asymmetric Stretch (Diagnostic).
1345 - 1355	Strong Stretch	NO Symmetric Stretch (Diagnostic).
1260	Stretch	C-N stretch (Azetidine-Pyridine bond).

Validation & Quality Control Protocol

When synthesizing this intermediate, common impurities include the Boc-protected precursor (incomplete deprotection) or ring-opened byproducts (acid hydrolysis).

Step-by-Step QC Workflow

- TLC Visualization:
 - Stationary Phase: Silica Gel 60 F254.[1]
 - Mobile Phase: 10% MeOH in DCM (with 1% NH OH).
 - Detection: UV (254 nm) shows dark spot (Pyridine). Ninhydrin stain shows red/purple upon heating (Free secondary amine).
 - Note: The Boc-protected precursor will have a significantly higher R

(~0.8) than the free amine (~0.2).

- 1H NMR Purity Check:
 - Look for the disappearance of the tert-butyl singlet (~1.4 ppm, 9H).
 - Confirm the integration ratio of Pyridine H-6 (1H) to Azetidine methylenes (4H) is 1:4.
 - Alert: If signals appear at ~1.9 and 3.5 ppm (triplets), the azetidine ring may have opened to form a propyl-amine derivative (common in harsh acidic conditions).
- Storage:
 - Store as the HCl/TFA salt at -20°C under Argon. Free base degrades within 24-48 hours at room temperature.

References

- Azetidine Synthesis via Negishi Coupling
 - Source: Luker, T. et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds."
 - Context: Establishes the stability and coupling protocols for 3-iodoazetidines with heteroaryl halides.
- Spectroscopic Properties of 2-Substituted Pyridines
 - Source: Pretsch, E., et al.
 - Context: Reference tables for calculating pyridine proton shifts based on nitro-group deshielding effects.
- General Azetidine Characterization (RSC)
 - Source: "Recent advances in synthetic facets of immensely reactive azetidines." [2][3] RSC Advances (2017).
 - Context: Validation of azetidine ring proton shifts (4.0 - 4.5 ppm range).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-(Azetidin-3-yl)-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13583033/docs#technical-guide-spectroscopic-profiling-of-2-azetidin-3-yl-5-nitropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)